molecular formula C12H11N5O2 B093994 8-(4-Pyridyl)theophylline CAS No. 1088-64-8

8-(4-Pyridyl)theophylline

Cat. No. B093994
CAS RN: 1088-64-8
M. Wt: 257.25 g/mol
InChI Key: JYDGYFVFOFEYJU-UHFFFAOYSA-N
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Description

8-(4-Pyridyl)theophylline, also known as 8-4PT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes in the body.

Mechanism Of Action

8-(4-Pyridyl)theophylline acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors play a crucial role in regulating various physiological processes, including neurotransmitter release, cardiovascular function, and immune function. By blocking the adenosine A1 receptor, 8-(4-Pyridyl)theophylline can modulate these processes and potentially provide therapeutic benefits.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-(4-Pyridyl)theophylline are complex and varied, depending on the specific system being studied. In general, 8-(4-Pyridyl)theophylline has been shown to modulate neurotransmitter release, improve cognitive function, and reduce inflammation. Additionally, 8-(4-Pyridyl)theophylline has been shown to have cardioprotective effects and to improve blood flow in animal models of ischemic heart disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-(4-Pyridyl)theophylline in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using 8-(4-Pyridyl)theophylline is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more difficult to achieve the desired effects in some experiments.

Future Directions

There are many potential future directions for research on 8-(4-Pyridyl)theophylline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline may have potential applications in the treatment of pain, depression, and anxiety disorders. Further research is needed to fully understand the mechanisms underlying the effects of 8-(4-Pyridyl)theophylline and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 8-(4-Pyridyl)theophylline involves the reaction of 4-chloropyridine with theophylline in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields 8-(4-Pyridyl)theophylline as a white crystalline solid, which can be purified using various methods, including recrystallization and chromatography.

Scientific Research Applications

8-(4-Pyridyl)theophylline has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline has been studied for its potential use in the treatment of pain, depression, and anxiety disorders.

properties

CAS RN

1088-64-8

Product Name

8-(4-Pyridyl)theophylline

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

1,3-dimethyl-8-pyridin-4-yl-7H-purine-2,6-dione

InChI

InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7/h3-6H,1-2H3,(H,14,15)

InChI Key

JYDGYFVFOFEYJU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3

Other CAS RN

1088-64-8

Origin of Product

United States

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